2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular formula of the compound is C20H14F2N4O . It has an average mass of 364.348 Da and a monoisotopic mass of 364.113556 Da .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of a hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression:
- Palanki et al. (2000) investigated compounds similar to 2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide for their ability to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. These compounds were examined for cell-based activity and potential gastrointestinal permeability, showing promise in gene expression modulation (Palanki et al., 2000).
Synthesis for Antibacterial and Antioxidant Activity:
- Maheswaran et al. (2012) synthesized a series of compounds similar to the one , which showed mild to moderate antibacterial and antioxidant activities. This suggests potential applications in combating bacterial infections and oxidative stress (Maheswaran et al., 2012).
Synthesis in Ionic Liquid:
- Wang et al. (2007) explored the synthesis of related compounds in an ionic liquid, indicating a possible role in developing more efficient and environmentally friendly chemical processes (Wang et al., 2007).
Antirhinovirus Activity:
- Hamdouchi et al. (1999) designed and prepared a series of compounds structurally related to this compound to test as antirhinovirus agents. This indicates potential therapeutic applications in treating viral infections (Hamdouchi et al., 1999).
Anticancer and Anti-5-lipoxygenase Agents:
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing promise as anticancer and anti-5-lipoxygenase agents, suggesting potential applications in cancer therapy (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of similar compounds, it might interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .
Biochemical Pathways
If it modulates GABA A receptors, it could impact neurotransmission .
Result of Action
Based on the potential targets, it could have effects such as cell cycle arrest (if it inhibits cdks), altered signal transduction (if it blocks calcium channels), or modified neurotransmission (if it modulates gaba a receptors) .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-9-4-10-26(12)20)13-5-2-6-14(11-13)24-19(27)17-15(21)7-3-8-16(17)22/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKRXFYAHMEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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